molecular formula C19H20BrN7S B10930095 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10930095
M. Wt: 458.4 g/mol
InChI Key: HYHIEBKLCHUWFB-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound featuring multiple functional groups, including pyrazole, thiadiazole, and bromine substituents

Preparation Methods

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Bromination: Introduction of the bromine substituent on the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiadiazole ring formation: This involves the cyclization of appropriate precursors, such as thiosemicarbazide, with a carboxylic acid derivative.

    Coupling reactions: The final step involves coupling the pyrazole and thiadiazole moieties through a suitable linker, often facilitated by a base and a coupling reagent like EDCI or DCC.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or other oxygenated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce specific functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE include other pyrazole and thiadiazole derivatives These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C19H20BrN7S

Molecular Weight

458.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H20BrN7S/c1-12-17(20)13(2)27(24-12)14(3)18-22-23-19(28-18)21-16-9-10-26(25-16)11-15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,21,23,25)

InChI Key

HYHIEBKLCHUWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C)Br

Origin of Product

United States

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